molecular formula C17H13Cl2N3O2 B4417533 2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4417533
M. Wt: 362.2 g/mol
InChI Key: RNOLVLBLUZSGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that is commonly known as DMXAA. This compound has been found to have potential applications in scientific research due to its unique properties. In

Mechanism of Action

The mechanism of action of DMXAA is not fully understood. However, studies have shown that DMXAA activates the immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then stimulate the immune system to attack cancer cells and other abnormal cells in the body.
Biochemical and Physiological Effects
DMXAA has been found to have a number of biochemical and physiological effects. Studies have shown that DMXAA can induce the production of cytokines such as TNF-alpha and IFN-alpha, which are involved in the immune response. DMXAA has also been found to inhibit the growth of blood vessels, which can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMXAA in lab experiments is that it is a relatively stable compound that can be easily synthesized. DMXAA is also relatively inexpensive, making it an attractive option for researchers on a budget. However, one of the limitations of using DMXAA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research involving DMXAA. One area of research involves the development of more effective methods for synthesizing DMXAA. Another area of research involves the use of DMXAA in combination with other anti-cancer agents to improve its effectiveness. Finally, there is a need for further research into the mechanism of action of DMXAA, which could lead to the development of more targeted and effective treatments for cancer and other diseases.
Conclusion
In conclusion, DMXAA is a chemical compound that has potential applications in scientific research. Its unique properties make it a promising candidate for the development of new treatments for cancer and other diseases. While there are still many unanswered questions about the mechanism of action of DMXAA, ongoing research is likely to shed more light on this compound and its potential uses in the future.

Scientific Research Applications

DMXAA has been found to have potential applications in scientific research. One of the most promising areas of research involves the use of DMXAA as an anti-cancer agent. Studies have shown that DMXAA can induce tumor necrosis and inhibit the growth of various types of cancer cells. DMXAA has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

2,4-dichloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-3-2-4-11(7-10)16-21-15(24-22-16)9-20-17(23)13-6-5-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLVLBLUZSGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.